4-Amino-3,4',5-trichlorobenzophenone

Description

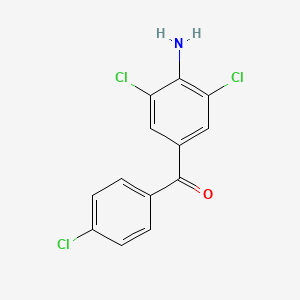

4-Amino-3,4',5-trichlorobenzophenone is a benzophenone derivative characterized by a ketone group bridging two benzene rings. The amino (-NH₂) group is positioned at the 4-para position of one benzene ring, while three chlorine atoms occupy the 3-, 4'-, and 5-positions on both rings. Benzophenones are widely studied for their roles as UV absorbers, photoinitiators, and intermediates in drug synthesis .

Properties

Molecular Formula |

C13H8Cl3NO |

|---|---|

Molecular Weight |

300.6 g/mol |

IUPAC Name |

(4-amino-3,5-dichlorophenyl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H,17H2 |

InChI Key |

KMKCAZVBDNPSSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)Cl)N)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Amino-3,5-Dichloroacetophenone (C₈H₆Cl₂NO)

- Structure: Single benzene ring with a ketone group, amino (-NH₂) at position 4, and chlorine atoms at 3 and 4.

- Reactivity: Exhibits nucleophilic and electrophilic sites due to the amino and ketone groups, enabling participation in condensation reactions (e.g., Schiff base formation) .

- Applications : Explored in medicinal chemistry for synthesizing bioactive molecules.

4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole (C₁₃H₈Cl₄N₄O₂)

4-Amino-3,5-Dimethyl-1,2,4-Triazole (C₄H₈N₄)

- Structure: Triazole ring with amino and methyl groups.

- Reactivity : Acts as a ligand for transition metals (Mn, Co, Cu), forming coordination complexes with magnetic properties .

- Applications : Used in corrosion inhibition and ionic liquid synthesis .

Reactivity and Stability

- Schiff Base Formation: Both 4-amino-3,5-dichloroacetophenone and triazole derivatives react with aldehydes to form Schiff bases, a trait likely shared by the target compound .

- Coordination Chemistry: Triazole analogs demonstrate strong metal-binding capabilities (e.g., Cu, Co), whereas benzophenones may exhibit weaker coordination due to steric hindrance from the biphenyl structure .

- Stability: Chlorine substituents enhance stability against oxidation but may reduce solubility in polar solvents. Acetophenone analogs are more prone to keto-enol tautomerism than benzophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.